molecular formula C15H10ClNO3 B130148 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- CAS No. 51234-85-6

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Cat. No. B130148
CAS RN: 51234-85-6
M. Wt: 287.7 g/mol
InChI Key: MQBAVJCSIXDBPU-UHFFFAOYSA-N
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Description

The compound "5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-" is a derivative of benzoxazole with anti-inflammatory properties. It is characterized by the presence of a benzoxazole ring system substituted with a 4-chlorophenyl group and an alpha-methylacetic acid moiety. This structure has been found to be significant in the development of compounds with notable anti-inflammatory activity, as demonstrated by the high activity of similar compounds in reducing carrageenin-induced rat paw edema .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the formation of the benzoxazole ring followed by various functionalization steps to introduce different substituents. For instance, the synthesis of 2-aryl-5-benzoxazolealkanoic acid derivatives has been achieved by introducing an alpha-methylacetic substitution at the 5 position, which was found to be preferable over other substituents like esters, amides, alcohols, amines, or tetrazoles . Other related compounds, such as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been synthesized and evaluated for their hypolipidemic activities, indicating the versatility of the benzoxazole scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been investigated using various spectroscopic and computational methods. For example, a study on 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole utilized FT-IR, NMR, and computational studies to optimize the molecular structure and analyze the vibrational frequencies. The HOMO and LUMO analysis was used to determine charge transfer within the molecule, and the stability was assessed using NBO analysis. The molecular electrostatic potential (MEP) was also performed, indicating the compound's suitability for further nonlinear optical (NLO) studies .

Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions that are essential for their functionalization and activity. For example, the Vilsmeier–Haack reaction has been employed to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which were tested for antimicrobial and analgesic activities . The reactivity of these compounds allows for the introduction of diverse functional groups, which can significantly alter their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine or bromine, can enhance the lipophilicity of the compounds, which may affect their bioavailability and distribution in biological systems . The anti-inflammatory activity of these compounds has been linked to their ability to reduce edema in animal models, and their hypolipidemic activities have been demonstrated in reducing serum cholesterol and triglyceride levels . The antimicrobial properties of certain benzoxazole derivatives have also been highlighted, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Synthesis and Anti-Psoriatic Applications

  • Anti-Psoriatic Drug Development : 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester have been synthesized and evaluated for anti-psoriatic activities using an imiquimod-induced psoriatic mouse model. Both topical and oral administration of CBA and its ester significantly reduced psoriasis symptoms, with effects comparable to those produced by Clobetasol propionate, a reference drug. This research suggests the potential of CBA derivatives for clinical use in psoriasis treatment (Ayoub et al., 2022).

Antimicrobial and Cytotoxic Properties

  • Antimicrobial and Antitumor Activities : Synthesis and biological evaluation of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids, including 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid, have shown significant anti-inflammatory and cytotoxic activities. One derivative exhibited excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, with better performance than the standard drug doxorubicin, highlighting the importance of halogenation in medicinal chemistry (Thakral et al., 2022).

Synthesis Techniques and Optimization

  • Optimized Synthesis Methods : The synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, a related compound, was optimized to improve yield and purity, demonstrating the effectiveness of specific reaction conditions. This research contributes to the development of synthesis methods for benzoxazole derivatives, which can be applied to the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-derivatives for further research and application in drug development (Song Mei-xia, 2011).

Green Synthesis Approaches

  • Environmentally Benign Synthesis : Novel benzoxazoles, including those related to 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, were synthesized using ultrasound irradiation as a green process. This method offers an environmentally friendly alternative for synthesizing benzoxazole derivatives, contributing to sustainable chemistry practices (Nikpassand et al., 2016).

Safety And Hazards

When handling 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBAVJCSIXDBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199243
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

CAS RN

51234-85-6
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of p-chlorobenzimidoethyl ether hydrochloride (16.5 g.) and 3-amino- 4-hydroxyphenylacetic acid (12.53 g.) in methanol (75 ml.) was refluxed for 2 hours. After standing at room temperature overnight the white solid product was removed by filtration. Re-crystallisation from ethanol gave the required acid, m.p. 241°- 242°C.
Name
ether hydrochloride
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate (3 g.) in dioxan (30 ml.) was treated with aqueous 2N sodium hydroxide solution. The mixture was acidified and crude α-bromo-2-p-chlorophenyl-5-benzoxazolylacetic acid was filtered off. This solid was dissolved in ethanol (30 ml.) and palladium on charcoal added. The solution was hydrogenated for 3 hours. The catalyst was removed and the solution was evaporated to dryness. The residue was crystallised to give 2-p-chlorophenyl-5-benzoxazolylacetic acid, m.p. 241°-242° C.
Name
methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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